Alanine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-aminopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNAYBMKLOCPYGJ-REOHCLBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 | |
| Record name | α-alanine | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Alanine | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25191-17-7 | |
| Record name | L-Alanine homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25191-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID20873899 | |
| Record name | L-Alanine | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
89.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid, Solid; [Merck Index] White odorless solid; [HSDB] White crystalline solid; [Sigma-Aldrich MSDS], Solid | |
| Record name | L-Alanine | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Alanine | |
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| Record name | L-Alanine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000161 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Boiling Point |
250 °C (sublimes) | |
| Record name | (L)-ALANINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
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Solubility |
Solubility in cold 80% ethanol = 0.2%, Slightly soluble in ethanol, pyridine; insoluble in ether, acetone, In water, 1.64X10+5 mg/L at 25 °C, 204 mg/mL | |
| Record name | Alanine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00160 | |
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| Record name | (L)-ALANINE | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | L-Alanine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000161 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Density |
1.432 g/cu cm at 22 °C | |
| Record name | (L)-ALANINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1801 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000011 [mmHg] | |
| Record name | Alanine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Color/Form |
Orthorhombic crystals from water, White crystalline powder | |
CAS No. |
56-41-7, 18875-37-1, 25191-17-7, 77160-91-9 | |
| Record name | L-Alanine | |
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| URL | https://commonchemistry.cas.org/detail?cas_rn=56-41-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Alanine [USAN:INN] | |
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| Record name | L-Alanine, labeled with carbon-14 | |
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| Record name | Polyalanine | |
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| Record name | L-Alanine, labeled with tritium | |
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| Record name | Alanine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00160 | |
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| Record name | L-Alanine | |
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| Record name | L-Alanine | |
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| Record name | L-alanine | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | ALANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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| Record name | (L)-ALANINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1801 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | L-Alanine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000161 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
297 °C (decomposes), 300 °C | |
| Record name | Alanine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00160 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (L)-ALANINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1801 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | L-Alanine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000161 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Molecular Structure and Conformational Dynamics of Alanine
Quantum Mechanical Studies of Alanine (B10760859) Isomers and Conformers
Quantum mechanical (QM) calculations provide detailed insights into the electronic structure and relative stabilities of different this compound conformers and isomers. Studies have explored various forms of this compound, including neutral and zwitterionic species, in the gas phase and in solution.
For instance, ab initio SCF-type calculations have identified numerous stable conformers for neutral β-alanine, involving various intramolecular interactions. cdnsciencepub.com High-level ab-initio methods have also been used to investigate the conformers of non-ionized β-alanine, reporting relative energies, rotational constants, and vibrational frequencies. researchgate.net The use of basis sets including diffuse functions has been shown to be relevant in these calculations. researchgate.net For the β-alanine zwitterion in aqueous solution, studies using the polarizable continuum model (PCM) combined with DFT, MP2, and MP4 calculations have indicated that the trans conformer can become the global minimum. researchgate.net
QM methods, such as density functional theory (DFT), are also employed to compute parameters like NMR chemical shifts and spin-spin coupling constants for different charge states of this compound, helping to model the hydration shell structure. nih.govcas.cz
Molecular Dynamics Simulations of this compound in Solution and Constrained Environments
Molecular dynamics (MD) simulations are powerful tools for studying the dynamic behavior of this compound over time, particularly in different environments. These simulations provide information on conformational transitions and interactions with surrounding molecules.
This compound Dipeptide as a Model for Peptide Backbone Conformational Analysis
The this compound dipeptide (a molecule consisting of two this compound units linked by a peptide bond, often capped with acetyl and N-methylamide groups) is a widely used model system for studying peptide backbone conformational analysis. nih.govrutgers.edu MD simulations of this compound dipeptide have been performed in various solvents, including chloroform, methanol, dimethyl sulfoxide, water, and N-methylacetamide, to understand the balance between intramolecular and intermolecular interactions that dictate conformational preferences. nih.gov
These simulations have identified major conformations such as C7eq, C5 (extended), polyproline II (PII), and right-handed α-helix (αR), with their populations varying depending on the solvent. nih.gov For example, the C7eq conformation is predominantly sampled in chloroform. nih.gov In aqueous solution, the C7eq and αR states are often found to be the two most stable states. pnas.org
Ab initio molecular dynamics (AIMD) studies on gas-phase this compound dipeptide analogs have shown conformational transformations between C5 and C7eq occurring on a picosecond timescale, highlighting differences compared to classical MD simulations using some popular force fields. aps.orgaps.org Free energy profiles along paths connecting important conformations of the this compound dipeptide in the gas phase and water have been calculated using MD simulations with dihedral angle constraints and thermodynamic perturbation theory. rutgers.edu These studies suggest that the extended β conformation is often the most stable in both phases. rutgers.edu
MD simulations have also been used to explore the conformational dynamics of this compound dipeptide under external electric fields, identifying different timescales for conformational, dipole moment, and orientational dynamics. researchgate.netarxiv.org
Solvation Shell Dynamics and Interactions of this compound
The interaction of this compound with solvent molecules, particularly water, is crucial for its behavior in biological systems. MD simulations are used to investigate the structure and dynamics of the solvation shell around this compound.
Density-functional molecular dynamics studies of L-alanine in a droplet of water have shown that the zwitterionic form is stable in the presence of water, indicating the key role of solvent interactions in its stability. biosimu.org The first hydration shell around a zwitterionic L-alanine is characterized as a network of hydrogen-bonded water molecules interacting with the carboxylate, ammonium, and methyl sites. biosimu.org Studies suggest that the structural influence of the zwitterionic form can extend several angstroms into the solvent. biosimu.org
Carr-Parinello molecular dynamics (CPMD) has been used to model the this compound hydration shell for different charge states, revealing a more structured solvent and significant differences in water molecule distributions compared to classical MD. nih.govcas.cz CPMD has shown that solvent can be organized around uncharged groups to a similar degree as charged ones, which was not observed with classical MD. nih.govcas.cz
The solvation thermodynamics for this compound dipeptide in aqueous solution are influenced by both hydrophobic and hydrophilic interactions. aip.org Hydrophobic groups like CH₃ contribute to hydrophobicity, while carbonyl and amide groups contribute to hydrophilicity, leading to the existence of various conformations in solution. aip.org The competition between molecular packing, intramolecular hydrogen bonds, and intermolecular hydrogen bonds determines the solvation. aip.org
Theoretical Prediction of this compound's Influence on Molecular Interactions
Theoretical methods are employed to predict how this compound residues influence interactions in larger molecules, such as proteins and peptides.
Computational strategies, including molecular dynamics free energy simulations, are used to predict the effects of this compound scanning mutagenesis on protein-ligand binding energetics. nih.gov this compound scanning, where other amino acids are mutated to this compound, is a common experimental technique to probe the contribution of specific residues to protein stability and interactions. Theoretical calculations can provide quantitative predictions of binding free energy changes resulting from such mutations. nih.govrsc.org
Studies on this compound-based linear peptides have used theoretical conformational searches to rationalize variations in alpha-helical stability based on side-chain-backbone and side-chain-side-chain interactions. nih.gov These calculations can indicate how the inclusion of other amino acids within this compound peptides might destabilize certain secondary structures due to unfavorable interactions. nih.gov
Theoretical studies also explore the conformational preferences of β-amino acids, including β-alanine, and the influence of solvation on their stability and intramolecular hydrogen bonding. scirp.org
Alanine Biosynthesis and Catabolism in Biological Systems
Enzymatic Pathways of Alanine (B10760859) Synthesis and Degradation
The primary routes for this compound synthesis and degradation are mediated by specific enzymes that catalyze the transfer or removal of amino groups.
This compound Transaminase Mechanisms
This compound transaminase (ALT), also known as serum glutamate-pyruvate transaminase (GPT), is a key enzyme in the reversible interconversion of this compound and pyruvate (B1213749). creative-proteomics.comeclinpath.comwikipedia.org This reaction involves the transfer of an amino group from this compound to alpha-ketoglutarate, producing pyruvate and glutamate (B1630785). creative-proteomics.comeclinpath.comwikipedia.org Conversely, in the reverse reaction, an amino group is transferred from glutamate to pyruvate to synthesize this compound and alpha-ketoglutarate. creative-proteomics.comwikipedia.org
ALT activity is central to the glucose-alanine cycle, a metabolic pathway linking muscle tissue and the liver. creative-proteomics.comwikipedia.org In muscle, this compound is produced and released into the bloodstream, transported to the liver, where it is converted back to pyruvate for gluconeogenesis, helping to maintain blood glucose levels during fasting. creative-proteomics.comwikipedia.org The transamination catalyzed by ALT utilizes pyridoxal (B1214274) 5'-phosphate (PLP) as a coenzyme. eclinpath.comwikipedia.orgresearchgate.net The mechanism typically involves a ping-pong reaction, where the amino group is transferred to the PLP cofactor, forming pyridoxamine (B1203002) phosphate (B84403) (PMP), before being transferred to the keto acid substrate. wikipedia.orgresearchgate.netebi.ac.uk
In Escherichia coli, several transaminases contribute to this compound synthesis, including AvtA, YfbQ (AlaA), and YfdZ (AlaC). nih.govnih.gov These enzymes catalyze the transamination of pyruvate using glutamate as the amino donor. nih.govwikipedia.org
This compound Dehydrogenase Activity and Regulation
This compound dehydrogenase (AldA) catalyzes the reversible oxidative deamination of this compound to pyruvate, with the concomitant reduction of NAD⁺ to NADH and release of ammonia (B1221849). d-nb.infoontosight.aipnas.org This enzyme provides an alternative route for this compound degradation, particularly in some bacteria, and can also function in this compound synthesis via the reductive amination of pyruvate using ammonia and NADH. ontosight.aid-nb.infopnas.org
In organisms like Bilophila wadsworthia, this compound dehydrogenase is involved in the degradation of taurine (B1682933), regenerating pyruvate consumed in other reactions and liberating ammonia. d-nb.info The activity of this compound dehydrogenase can be influenced by the presence of substrates and products. For instance, in Bilophila wadsworthia, the enzyme appears to be induced by taurine and potentially repressed by pyruvate. d-nb.info Studies in a thermophilic Bacillus species showed that this compound dehydrogenase synthesis was induced by L- and D-alanine and L-serine, and repressed by glucose. nih.govcapes.gov.br The enzyme's activity has specific pH optima and Michaelis constants (Km) for its substrates (this compound, NAD⁺, pyruvate, ammonia, NADH). d-nb.infonih.govcapes.gov.br
Here is a table summarizing typical Km values for this compound Dehydrogenase substrates from a thermophilic Bacillus:
| Substrate | Km (M) |
| NH₄⁺ | 4 x 10⁻² |
| Pyruvate | 5 x 10⁻⁴ |
| NADH | 6 x 10⁻⁵ |
| L-Alanine | 3.1 x 10⁻³ |
| NAD⁺ | 2 x 10⁻⁴ |
Data compiled from search result nih.govcapes.gov.br.
Alternative Biosynthetic Routes to this compound
While transamination of pyruvate is the primary route, alternative pathways for this compound biosynthesis exist in various organisms. Some bacteria can synthesize this compound through the reductive amination of pyruvate using ammonia, catalyzed by this compound dehydrogenase. ontosight.aiontosight.ai
In certain microorganisms and plants, this compound can be synthesized from other amino acids, such as valine and leucine (B10760876), through various metabolic pathways. ontosight.aiwikipedia.org Additionally, in some organisms, alternative routes for the synthesis of beta-alanine (B559535) (an isomer of this compound) have been identified, including pathways involving the decarboxylation of aspartate, transamination of malonate semialdehyde, hydrolysis of dihydrouracil, oxidative cleavage of spermine, and the action of an aminomutase on this compound. asm.orgpsu.edu While these routes specifically pertain to beta-alanine, they highlight the diverse enzymatic strategies organisms employ for amino acid synthesis.
Regulation of this compound Metabolic Enzymes and Pathways
The regulation of this compound metabolism is critical for maintaining cellular balance and responding to changing metabolic demands. This regulation occurs at multiple levels, including transcriptional control, post-translational modifications, and feedback mechanisms. ontosight.aiontosight.aiontosight.ai
Transcriptional and Post-Translational Control
Transcriptional regulation involves controlling the expression levels of genes encoding this compound metabolic enzymes. In Escherichia coli, the expression of major this compound-synthesizing transaminases like AvtA and YfbQ is modestly repressed by this compound, a process mediated by the leucine-responsive regulatory protein (Lrp). nih.govnih.gov
In skeletal muscle, the transcriptional coactivator PGC-1α has been shown to regulate the expression of this compound aminotransferase 2 (ALT2). plos.org During fasting, increased PGC-1α expression correlates with increased ALT2 expression, suggesting a role in regulating this compound production in muscle. plos.org Transcription factors like glucocorticoid receptor (GR) and kruppel like factor 15 (KLF15) may also be involved in regulating ALT2 expression in skeletal muscle. plos.org Activating transcription factor 4 (ATF4) has been identified as a factor involved in the transcriptional regulation of the human ALT2 gene, particularly under metabolic stress. sci-hub.se
Post-translational control involves modifications to the enzyme protein after synthesis, affecting its activity or stability. While specific examples for this compound metabolic enzymes were less detailed in the search results, post-translational modifications are a general mechanism for regulating enzyme activity and metabolic pathways. acs.orgnih.gov For instance, in the context of nitrogen metabolism and hypoxia, glutamate dehydrogenase, an enzyme functionally linked to this compound metabolism, can be subject to post-translational regulation like phosphorylation, which inhibits its activity under low oxygen conditions. mdpi.com
Feedback Inhibition Mechanisms
Feedback inhibition is a crucial regulatory mechanism where the end product of a metabolic pathway inhibits the activity of an enzyme earlier in the pathway, preventing overproduction. ontosight.aiontosight.aisc.edubyjus.com High levels of this compound can inhibit enzymes involved in its biosynthesis. ontosight.aiontosight.ai
In Escherichia coli, this compound modestly represses the expression of avtA and yfbQ genes, which encode this compound transaminases. nih.govnih.gov This transcriptional repression serves as a feedback mechanism.
While the search results did not provide explicit detailed examples of this compound directly inhibiting the activity of its biosynthetic enzymes through allosteric mechanisms, feedback inhibition is a common regulatory strategy for amino acid biosynthesis pathways. sc.edubyjus.com For example, glutamine synthetase, involved in glutamine synthesis which is linked to this compound metabolism through glutamate, is subject to cumulative feedback inhibition by several end products of glutamine metabolism, including this compound and glycine (B1666218). macmillanusa.comasm.org This demonstrates how this compound levels can influence interconnected metabolic pathways.
Data on Feedback Inhibition:
| Enzyme | Inhibitors (Examples) | Type of Inhibition (if specified) | Organism (if specified) | Source |
| This compound Transaminase (AvtA, YfbQ) | This compound (represses gene expression) | Transcriptional Repression | Escherichia coli | nih.govnih.gov |
| Glutamine Synthetase | This compound, Glycine, AMP, Histidine, etc. | Cumulative Feedback Inhibition | Various Microorganisms | macmillanusa.comasm.org |
| This compound Dehydrogenase | Pyruvate (potential repression of expression) | Transcriptional Repression | Bilophila wadsworthia | d-nb.info |
Data compiled from search results nih.govnih.govd-nb.infomacmillanusa.comasm.org.
Isotopic Tracing and Flux Analysis of this compound in Metabolic Networks
Isotopic tracing and metabolic flux analysis (MFA) are powerful techniques employed to elucidate the dynamic flow of metabolites through biochemical pathways within living systems. By utilizing stable isotopes, such as carbon-13 (C), nitrogen-15 (B135050) (N), or deuterium (B1214612) (H), researchers can label specific atoms within nutrient molecules and track their fate as they are processed through the metabolic network mdpi.combitesizebio.comcreative-proteomics.comkuleuven.benih.gov. This approach provides a dynamic view of metabolism, complementing static measurements of metabolite concentrations bitesizebio.com.
This compound, a non-essential amino acid, plays a central role in various metabolic processes, including protein synthesis, gluconeogenesis, and as an anaplerotic substrate for the tricarboxylic acid (TCA) cycle creative-proteomics.com. Isotopic tracing experiments have been instrumental in quantifying the contribution of different pathways to this compound synthesis and degradation, as well as its interconversion with other key metabolites, particularly pyruvate creative-proteomics.comnih.gov.
A common strategy involves introducing a uniformly labeled precursor, such as [U-C]glucose, into the biological system. As glucose is metabolized through glycolysis, the C label is incorporated into pyruvate. Since this compound is readily interconverted with pyruvate via the enzyme this compound transaminase (ALT), the C label from pyruvate is transferred to this compound creative-proteomics.comnih.gov. By analyzing the mass isotopomer distribution (MID) of this compound (the relative abundance of this compound molecules with different numbers of C atoms) using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), researchers can infer the activity of the pathways contributing to its synthesis nih.govpnas.orgshimadzu.comcreative-proteomics.com.
For instance, tracing with [1,2-C]glucose can lead to distinctive labeling patterns in lactate (B86563) and this compound depending on whether glycolysis or the pentose (B10789219) phosphate shunt is utilized researchgate.net. Metabolism through glycolysis results in [2,3-C]lactate/alanine, while the pentose phosphate shunt yields [3-C]lactate/alanine researchgate.net. Analyzing these specific labeling patterns allows for the estimation of the relative flux through these branching pathways nih.gov.
Metabolic flux analysis builds upon isotopic tracing data by integrating it with information on nutrient uptake and secretion rates, as well as a detailed model of the metabolic network mdpi.comcreative-proteomics.comcreative-proteomics.comrsc.orgnih.gov. Computational algorithms are then used to estimate the rates of individual reactions (fluxes) that best explain the observed isotopic labeling patterns and exchange rates mdpi.comnih.govuclouvain.be. This provides a quantitative understanding of how carbon flows through the metabolic network.
Studies utilizing C-MFA have provided detailed insights into this compound metabolism in various biological contexts. For example, in cancer cells, isotopic tracing with labeled glucose and glutamine has revealed how this compound synthesis and utilization are altered to support rapid proliferation aacrjournals.orgbiorxiv.org. Quantitative flux analysis in pancreatic cancer cells demonstrated compartmentalization of this compound synthesis and distinct this compound transport mechanisms between cancer cells and pancreatic stellate cells aacrjournals.org.
Furthermore, isotopic tracing has highlighted the significant role of this compound in metabolic cycles. Studies in mice using infusions of various C-isotope tracers have revealed high-flux metabolic cycles involving glucose, lactate, and this compound nih.govyuntsg.com. These cycles indicate substantial interconversion and exchange of carbon among these metabolites, contributing to metabolic flexibility and nutrient distribution nih.govyuntsg.com. For instance, analysis of absolute fluxes connecting circulating metabolites showed that lactate is a predominant source of circulating this compound, and this compound is a significant contributor to gluconeogenesis nih.gov.
Data obtained from isotopic tracing experiments often includes the mass isotopomer distribution (MID) of metabolites over time. This data is then used as input for MFA software to calculate metabolic fluxes. An example of the type of data collected for this compound in a C-labeling experiment with [U-C]glucose might show the percentage of this compound molecules with 0, 1, 2, or 3 C atoms at different time points after introducing the labeled glucose.
| Time Point | This compound M+0 (%) | This compound M+1 (%) | This compound M+2 (%) | This compound M+3 (%) |
| 0 min | 100 | 0 | 0 | 0 |
| 15 min | 75 | 15 | 8 | 2 |
| 30 min | 50 | 25 | 20 | 5 |
| 60 min | 20 | 30 | 35 | 15 |
Note: This table is illustrative and represents the type of data obtained from isotopic tracing experiments, showing the change in this compound mass isotopomer distribution over time after labeling with a C precursor.
By fitting the experimentally determined MIDs and exchange rates to a metabolic network model, MFA can quantify fluxes such as the rate of pyruvate to this compound conversion via ALT, the contribution of this compound to gluconeogenesis, or the flux of this compound-derived carbon into the TCA cycle. These quantitative flux values provide a deeper understanding of the metabolic state and how it is affected by physiological or pathological conditions creative-proteomics.comnih.gov.
The application of isotopic tracing and MFA to this compound metabolism continues to provide valuable insights into its multifaceted roles in biological systems, from central carbon metabolism to inter-organ nutrient exchange and disease states creative-proteomics.comaacrjournals.orgnih.govdiva-portal.org.
Alanine in Protein Structural Biology and Biophysics
Contribution of Alanine (B10760859) Residues to Protein Secondary Structure Formation
Alpha-Helix Propensity and Stability
This compound is widely recognized as having a high propensity to form alpha-helices nih.govnih.gov. This strong helix-forming potential is attributed primarily to its small methyl side chain, which reduces steric hindrance within the helical structure pnas.org. The formation of peptide hydrogen bonds within the alpha-helix is a key stabilizing factor, and this compound's side chain does not significantly interfere with these interactions nih.gov. Studies using this compound-based peptides have shown that helix formation by this compound is predominantly stabilized by the backbone hydrogen bonds nih.gov.
Research using model peptides and protein variants has provided quantitative data on the helix propensity of this compound compared to other amino acids. For instance, studies have measured helix propensities in this compound-based peptides, indicating that this compound is a strong helix former at 0°C, while other amino acids like leucine (B10760876) and arginine are helix-indifferent, and most others are helix breakers nih.gov. Linear side chains with two, three, or four carbons are found to be as strongly helix stabilizing as the single methyl in this compound pnas.org.
Experimental data from studies on T4 lysozyme (B549824) mutants, where residues within an alpha-helix were substituted by this compound, further support this compound's helix-promoting role nih.gov. While some substitutions had minimal impact, replacing a buried leucine with this compound substantially decreased stability, and incorporating additional this compound replacements tended to make the helix more uniform nih.gov.
Role in Other Secondary Structures (e.g., Polyproline II)
Beyond alpha-helices, this compound also plays a role in the formation of other secondary structures, including the left-handed polyproline II (PPII) helix stomuniver.ru. Although often associated with proline-rich regions, PPII structure can also be found in peptides and proteins containing other amino acids, including this compound pnas.orgacs.org.
Studies on short this compound peptides have indicated the presence of significant PPII structure pnas.orgpnas.org. The PPII conformation in this compound peptides is suggested to be noncooperative, meaning that the propensity for this structure is largely determined locally rather than through cooperative interactions along the peptide chain pnas.org. Solvation effects, particularly hydrogen bonding with water molecules, are thought to influence the PPII conformation in this compound-containing peptides when intramolecular hydrogen bonds are not formed pnas.orgacs.org.
Theoretical studies have explored the formation of PPII helices in proline-rich peptides with this compound substitutions nih.gov. While some studies suggest that this compound can decrease the PPII helix content in a proline-rich environment, experimental evidence indicates that this compound has a relatively high propensity to adopt the PPII conformation, comparable to glycine (B1666218) and even surprisingly close to proline in some contexts acs.orgnih.gov. This suggests that for non-proline residues, a side chain extending past the β-carbon might be detrimental to PPII formation, favoring the smaller side chains of this compound and glycine acs.org.
This compound's Influence on Protein Folding Dynamics and Stability
This compound residues influence protein folding dynamics and stability through a combination of factors, including their secondary structure propensities and their contribution to tertiary interactions. The inherent helix-forming propensity of this compound contributes to the stability of alpha-helical regions within a protein, which are crucial elements in the folding process nih.govacs.org.
Studies on the folding dynamics of this compound polypeptides using molecular dynamics simulations have shown that this compound polypeptide folding dynamics are governed by backbone dihedral angles and involve the spontaneous formation of transient alpha-helices researchgate.net. The stability of these helical structures is influenced by intramolecular interactions, particularly hydrogen bonds acs.org.
Furthermore, this compound's presence can affect the conformational landscape and dynamics of intrinsically disordered proteins (IDPs). Studies on the N-terminal region of the p53 protein, an IDP, showed that this compound content can modulate the protein's global sensitivity to local structural perturbations, influencing its hydrodynamic radius nih.gov. This suggests that this compound residues contribute to the balance between structural stability and dynamics, which is important for protein adaptability and function nih.gov.
This compound Scanning Mutagenesis in Protein Research
This compound scanning mutagenesis is a widely used technique to investigate the contribution of specific amino acid residues to protein stability, function, and interactions wikipedia.orggenscript.com. This method involves systematically replacing individual non-alanine residues with this compound and then assessing the resulting change in the protein's properties genscript.com. This compound is chosen because its small, inert methyl group removes the side chain beyond the β-carbon, allowing researchers to infer the role of the original side chain without introducing significant steric bulk or specific chemical interactions wikipedia.orgpnas.orgrapidnovor.com.
This technique is particularly valuable for identifying "hot spots" – residues that contribute significantly to the binding energy at protein-protein interfaces genscript.compnas.orgnih.gov. By measuring the change in binding affinity upon this compound substitution (ΔΔG), researchers can quantify the energetic contribution of each scanned residue nih.govrsc.org.
Computational this compound Scanning Methodologies
Experimental this compound scanning can be time-consuming and costly, especially for large-scale studies rsc.orgbristol.ac.uk. This has led to the development of computational this compound scanning (CAS) methodologies bristol.ac.uknovapublishers.com. CAS uses computational approaches to predict the energetic consequences of this compound mutations in silico wikipedia.orgnovapublishers.com.
Various computational methods are employed for CAS, including Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA), Molecular Mechanics/Generalized Born Surface Area (MM-GBSA), Free Energy Perturbation (FEP), and Thermodynamic Integration (TI) novapublishers.comnih.gov. These methods aim to estimate the change in binding free energy (ΔΔG) upon this compound mutation rsc.orgnih.gov.
Computational this compound scanning allows for rapid analysis of protein interfaces and the identification of potential hot spots before experimental validation novapublishers.comnih.gov. Several software tools and web applications have been developed to facilitate CAS, making it more accessible to researchers bristol.ac.uknih.govwhiterose.ac.uk. While computational methods have shown good accuracy in predicting hot spots, averaging results from multiple CAS software packages can sometimes yield better results than individual programs bristol.ac.uk.
Experimental this compound Scanning for Probing Protein-Protein Interactions
Experimental this compound scanning remains a powerful tool for dissecting protein-protein interactions genscript.compnas.org. By creating libraries of this compound mutants, researchers can systematically evaluate the contribution of individual residues to binding affinity genscript.comrapidnovor.com. This technique provides detailed information at the single amino acid level about the importance of specific residues in the interaction rapidnovor.com.
Examples of the application of experimental this compound scanning include identifying residues essential for the interaction between human growth hormone and its receptor, mapping residues in human Fas ligand necessary for Fas receptor interaction, and identifying critical residues for antibody binding to antigens, such as in the SARS-CoV-2 Spike protein genscript.compnas.orgrapidnovor.com.
Experimental this compound scanning can be performed using various techniques, including site-directed mutagenesis to create specific point mutations or combinatorial approaches like shotgun scanning, which combines this compound scanning with phage display technology to analyze many side chains simultaneously wikipedia.orgpnas.org. While conventional this compound scanning can be laborious, techniques like shotgun scanning offer a more rapid alternative pnas.org.
Impact of this compound Mutations on Intrinsically Disordered Proteins
Intrinsically disordered proteins (IDPs) or regions (IDPRs) lack stable, well-defined three-dimensional structures under physiological conditions. Despite their inherent flexibility, IDPs are crucial for numerous cellular functions, often involving dynamic interactions with other molecules. Studying the structure-function relationships of IDPs presents unique challenges due to their conformational heterogeneity. This compound scanning mutagenesis, both experimental and computational, serves as a tool to probe the role of specific amino acid residues in the behavior of IDPs researchgate.netacs.orgnih.govacs.org.
Research on amyloid-β (Aβ), an IDP implicated in Alzheimer's disease, has investigated the impact of histidine to this compound mutations. These studies revealed that single and triple point histidine to this compound mutations in amyloid-β42 significantly impacted its secondary and tertiary contacts, salt bridge formations, thermodynamic properties, disorder propensities, and aggregation predisposition researchgate.netacs.orgnih.govacs.org. This highlights that this compound mutations in IDPs, despite this compound's simple structure, can induce considerable changes in their dynamic behavior and propensity for aggregation.
In the context of phase-separating IDRs, which are involved in the formation of membraneless organelles, studies have indicated that substitutions involving this compound, along with serine and threonine, tend to be among the most benign in terms of pathogenicity. In contrast, substitutions involving arginine and aromatic amino acids were found to be more pathogenic biorxiv.org. This suggests that the introduction of this compound, with its small and non-polar side chain, is generally less disruptive to the function of phase-separating IDRs compared to residues with larger, charged, or aromatic side chains.
Experimental and computational studies employing this compound scanning on IDPs must account for the potential for these mutations to influence the intrinsic properties of the disordered state itself researchgate.netacs.orgnih.govacs.org.
Computational Modeling of this compound Residues in Protein Interfaces
Protein-protein interactions (PPIs) are fundamental to a vast array of biological processes. Understanding the determinants of binding affinity and specificity at protein interfaces is crucial for dissecting cellular pathways and developing therapeutic interventions. Experimental this compound scanning mutagenesis is a powerful technique for identifying "hot spots" – residues at the interface that contribute significantly to the binding energy bakerlab.orgoup.comrsc.orgoup.com. However, experimental this compound scanning can be labor-intensive and time-consuming oup.comrsc.orgoup.com.
Computational this compound scanning mutagenesis has emerged as a valuable and efficient alternative or complement to experimental methods for predicting energetically important residues in protein-protein interfaces bakerlab.orgoup.comrsc.orgoup.comresearchgate.netscilit.comnovapublishers.comoup.com. This computational approach aims to estimate the change in binding free energy (ΔΔG) that occurs when a specific residue at the interface is mutated to this compound bakerlab.orgoup.comrsc.orgscilit.comoup.com. The underlying principle is that mutating a residue to this compound effectively removes the side chain beyond the Cβ carbon, allowing researchers to assess the contribution of that side chain to the binding interaction oup.comoup.com. This compound is chosen because its small, non-polar methyl group is assumed to have minimal steric or electrostatic effects, and its beta-carbon maintains the local backbone conformation oup.com.
Various computational methods are employed for this compound scanning, including Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA), Molecular Mechanics/Generalized Born Surface Area (MM-GBSA), Free Energy Perturbation (FEP), Thermodynamic Integration (TI), and knowledge-based scoring functions oup.comrsc.orgscilit.comnovapublishers.comoup.com. These methods calculate the binding free energy difference between the wild-type protein complex and the this compound mutant complex rsc.org.
Computational this compound scanning has demonstrated reasonable accuracy in predicting experimental hot spots bakerlab.orgoup.comrsc.orgoup.comresearchgate.netscilit.comoup.com. For instance, one study reported correctly predicting 79% of hot spots and 68% of neutral residues in a test set of mutations in protein-protein complexes bakerlab.orgresearchgate.net. The speed and lower cost of computational methods make them suitable for large-scale screening of protein interfaces oup.comrsc.orgoup.com.
The applications of computational this compound scanning are diverse. It is used to identify critical residues for binding affinity, understand the mechanisms of protein-protein recognition, guide the design of modified protein interfaces with altered specificity or affinity, and identify potential drug targets that aim to disrupt or enhance specific PPIs bakerlab.orgrsc.orgresearchgate.netnovapublishers.com.
Computational this compound scanning protocols typically involve generating or utilizing the structure of a protein-protein complex, identifying interface residues (often defined by proximity between atoms of the interacting proteins), and then computationally mutating each interface residue to this compound bakerlab.orgrsc.org. The change in binding free energy upon mutation is then calculated using the chosen method bakerlab.orgrsc.org. Residues whose mutation to this compound results in a significant increase in binding free energy (typically > 2 kcal/mol) are often identified as hot spots rsc.org.
While computational this compound scanning is a powerful tool, the accuracy of predictions can depend on the method used, the quality of the protein complex structure, and the complexity of the interaction. Nevertheless, it remains a widely used technique for gaining insights into the energetic contributions of individual residues at protein-protein interfaces.
Advanced Analytical Methodologies for Alanine Research
Chromatographic Techniques for Alanine (B10760859) Separation and Quantification
Chromatography is fundamental for isolating this compound from complex mixtures and quantifying its presence. Special attention is given to chiral separation to differentiate between the L- and D-enantiomers.
HPLC is a widely used technique for the separation and quantification of amino acids, including this compound. Chiral separation in HPLC is particularly important for analyzing samples containing both L- and D-alanine. This can be achieved using chiral stationary phases or by adding chiral selectors to the mobile phase scielo.brsigmaaldrich.com.
Ligand exchange reversed phase HPLC has been successfully employed for the enantiomeric resolution of this compound. For instance, using L-proline, L-hydroxyproline, or N,N-dimethyl-L-phenylthis compound as chiral selectors in the mobile phase along with Cu(CH3COO)2 has allowed for the reproducible separation of DL-alanine mixtures scielo.br. The pH of the mobile phase is critical to ensure the presence of free amino groups for complexation with Cu(II), facilitating enantioseparation scielo.br. Studies have shown good enantiomeric separations for DL-alanine using L-proline as the chiral selector in water as the mobile phase scielo.br.
Another approach involves the use of specific chiral stationary phases, such as those based on macrocyclic antibiotics like vancomycin (B549263) or teicoplanin, or cyclodextrin (B1172386) derivatives sigmaaldrich.com. These phases offer unique selectivity for the separation of underivatized or derivatized amino acids, including this compound enantiomers sigmaaldrich.com.
Gas chromatography, particularly when coupled with chiral stationary phases, is a powerful tool for the enantiomeric analysis of amino acids like this compound. This technique typically requires derivatization of the amino acids to make them volatile. jamstec.go.jpnih.gov.
Chiral polysiloxane stationary phases, such as Chirasil-Val, have been developed and widely used for the separation of D- and L-amino acids jamstec.go.jpnih.gov. Derivatization with reagents like N-trifluoroacetyl isopropyl esters or ethyl chloroformate allows for effective separation on these chiral columns nih.govnih.gov. Comprehensive two-dimensional gas chromatography (GC×GC) utilizing enantioselective capillary columns like Chirasil-L-Val has been reported for the resolution and quantification of amino acid enantiomers, including this compound, in complex samples such as beer nih.gov. Small amounts of D-alanine have been detected in beer samples using this method nih.gov.
While GC offers high separation efficiency, careful consideration of derivatization procedures is necessary to avoid racemization, which can affect the accuracy of enantiomeric quantification researchgate.net.
Thin-Layer Chromatography (TLC) provides a simple and economical method for the separation of amino acids. While traditional detection methods like ninhydrin (B49086) staining are common, coupling TLC with spectroscopic techniques enhances its analytical capabilities by providing structural information and enabling the analysis of compounds lacking chromophores or fluorophores semanticscholar.orggetty.edu.
TLC coupled with Fourier Transform Infrared (FTIR) spectroscopy, specifically using mapping techniques, has been applied to analyze mixtures containing this compound semanticscholar.org. This approach allows for the direct acquisition of FTIR spectra from separated spots on the TLC plate, enabling identification based on vibrational characteristics semanticscholar.org. Studies have demonstrated the successful separation of this compound and arginine mixtures using narrow band TLC plates and subsequent identification of the separated spots by FTIR spectroscopy semanticscholar.org. The FTIR spectra of the separated this compound spots on the TLC plate were found to be in good agreement with the reference IR spectra of pure this compound semanticscholar.org.
TLC can also be coupled with mass spectrometry (TLC/MS), where separated zones are analyzed by MS, providing molecular weight and structural information getty.edu. While the search results did not provide specific examples of TLC/MS applied to this compound, the general methodology is applicable to amino acids.
TLC is also used for the qualitative analysis of amino acids, including this compound, in biological samples for applications such as screening for inborn errors of metabolism sjomr.org.in. Retention factor (Rf) values are used to identify amino acids, although some amino acids may have overlapping Rf values sjomr.org.in. Pre-staining methods in TLC can improve the detection of amino acids ajol.info.
Spectroscopic Characterization of this compound and its Derivatives
Spectroscopic methods provide valuable information about the structure, functional groups, and conformational behavior of this compound and its derivatives.
Studies have investigated the vibrational spectra of this compound in different forms, including crystalline phase and in solution infona.pl. Theoretical calculations, such as those based on Density Functional Theory (DFT), are often used to assign experimental vibrational frequencies and understand the relationship between molecular structure and vibrational modes infona.pl. The FTIR spectra of this compound and its metal complexes have also been studied, revealing shifts in characteristic bands upon complex formation researchgate.net.
FTIR spectroscopy is also used in the study of this compound-based peptides to investigate their secondary structure, such as alpha-helical conformations, and thermal unfolding behavior nih.gov. Vibrational circular dichroism (VCD) combined with FTIR has been used to characterize the conformation of this compound-rich peptides nih.gov.
Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for determining the structure and studying the conformational dynamics of molecules in solution. For this compound and this compound-containing peptides, NMR provides detailed information about the local environment of individual atoms and their interactions. researchgate.netcas.cznih.gov.
NMR spectroscopy has been used to study the conformational behavior of this compound in different environments, including varying pH conditions, which influence its ionization state (cationic, anionic, and zwitterionic forms) researchgate.netcas.cz. Chemical shifts and spin-spin coupling constants obtained from NMR spectra are sensitive probes of molecular conformation researchgate.netcas.cz.
Studies on this compound dipeptides, such as L-alanyl-L-alanine, using NMR spectroscopy, combined with theoretical calculations, have provided insights into how molecular charge and interactions with the aqueous environment affect their conformation researchgate.netcas.cz. NMR has revealed that the conformation of this compound-based peptides can vary depending on factors like the length of the peptide chain and the solvent nih.gov. For example, proton NMR studies on poly(L-alanine) in dichloroacetic acid have indicated that the conformation of the polymer can be reflected in the splitting of NH signals, suggesting the presence of different structural forms like terminal helix, random coil, and inner helix nih.gov.
NMR is also applied to study the conformation of modified this compound-containing peptides, such as those with D-alanine substitutions, to understand their structural implications acs.org.
Mass Spectrometry (MS) Applications in this compound Metabolism Research
Mass Spectrometry (MS) is a powerful analytical technique widely employed in the study of this compound metabolism. It enables the identification and quantification of this compound and its related metabolites in complex biological samples. Stable isotope techniques, particularly involving deuterium-labeled alanines (d-ALAs) from deuterated water (D₂O) administration, are valuable tools for kinetic measurements in metabolic research when coupled with MS analysis. acs.org
Gas chromatography–mass spectrometry (GC–MS) is a common approach for analyzing this compound and deuterium-labeled alanines in protein kinetic studies. acs.org The choice of derivative for this compound and d-ALAs in GC-MS analysis is critical, and studies have evaluated different reagents for this purpose. For instance, the MtBSTFA derivative has shown better linear regression fit, higher sensitivity, and greater reproducibility compared to the methyl-8 derivative for ALA/d-ALAs analyses. acs.org
Tandem mass spectrometry (MS/MS) is an emerging technique that offers significant advantages over traditional MS and NMR-based methods for measuring isotopic labeling in ¹³C-flux studies. researchgate.net This technique has the potential to become a standard for such measurements. researchgate.net LC-MS/MS spectra of mixtures containing ¹³C-labelled this compound and natural this compound can reveal differences in daughter ion spectra based on the amount of ¹³C-labelled carbons in the fragments. researchgate.net Software is available to convert experimental MS patterns of labeled metabolites into isotopomer enrichments, which are fundamental for analyzing metabolic pathways and fluxes. researchgate.net
Ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) methods have been developed for the simultaneous determination of metabolites, including those in amine metabolic pathways involving this compound, in biological fluids like cerebrospinal fluid (CSF) and serum. jst.go.jp These methods are applied to investigate metabolic pathways in conditions like Alzheimer's disease and dementia with Lewy bodies. jst.go.jp Studies using UHPLC-MS/MS have indicated that neurodegeneration may involve peripheral β-alanine metabolites. jst.go.jp
MS is also used in studies involving nitrogen metabolism, such as the determination of [¹⁵N]urea in plasma using GC/MS, which can be applied to urea (B33335) metabolism studies involving this compound. nih.gov
Photoelectron Circular Dichroism (PECD) for Chiral Solvated this compound
Photoelectron Circular Dichroism (PECD) is a sensitive chiroptical technique used to study chiral molecules by observing asymmetries in photoelectron emission upon ionization with circularly polarized light. mpg.detandfonline.com PECD is particularly useful for differentiating between the mirror-image forms (enantiomers) of chiral molecules. tandfonline.com Unlike traditional circular dichroism in absorption, PECD is based on photoionization and provides a more pronounced measurement of these differences. tandfonline.com
Recent research has utilized PECD to study this compound, the simplest chiral amino acid, in water, which is crucial for understanding how these molecules behave in biological environments. mpg.deresearchgate.netrsc.org This research has revealed that this compound's molecular structure changes with pH levels, and PECD is sensitive to these changes. mpg.dersc.org The PECD response of this compound in water has been shown to be different for each of its carbon atoms and is sensitive to molecular structure changes related to the solution pH. researchgate.netrsc.org For C 1s photoionization of this compound's carboxylic acid group, PECD of comparable magnitude to that observed in gas-phase this compound has been reported. researchgate.netrsc.org
Studies using PECD on aqueous-phase this compound demonstrate the potential of this technique for understanding solvated chiral molecules under biologically relevant conditions. mpg.dersc.org PECD can provide information regarding solution-specific phenomena, such as the nature and chirality of the solvation shell surrounding chiral molecules in water, highlighting it as a powerful tool for studying aqueous-phase chiral molecules of biological relevance. researchgate.netrsc.org
PECD has also been discussed in the context of the origin of life's homochirality, with studies on this compound suggesting a photophysical astrophysical scenario where PECD could lead to an enantiomeric excess. tandfonline.com While PECD studies historically required isolated molecules in the gas phase, the combination of electrospray ionization (ESI) with PECD detection provides access to chirality information for molecular materials with negligible vapor pressure, such as amino acids. nih.gov
Development of Novel Detection and Probing Techniques for this compound
The development of novel techniques for detecting and probing this compound is an active area of research. These techniques aim to provide sensitive, selective, and efficient methods for monitoring this compound in various contexts.
Optical sensors are effective tools for analysis and detection, often relying on principles like chemiluminescence, fluorescence, and absorption. researchgate.net Biosensors, which combine a biorecognition layer and a transducer, are also being developed for detecting molecules. researchgate.net
Novel probes and sensors are being explored for this compound detection. For example, an indole-based organic compound has been synthesized as a fluorescent probe that selectively detects this compound in aqueous medium at neutral pH, even in the presence of other biomolecules, with a low detection limit. researchgate.net Density functional theory studies support the stability of the probe-alanine complex. researchgate.net
Localized surface plasmon resonance (LSPR) based fiber optic sensors are another avenue for this compound detection. A novel taper-in-taper structure based on single-mode fiber has been developed for detecting this compound aminotransferase (ALT), an enzyme involved in this compound metabolism. nih.gov These sensors utilize materials like gold nanoparticles (AuNPs), graphene oxide (GO), and multi-walled carbon nanotubes (MWCNTs) to enhance LSPR efficiency and sensitivity. nih.gov The immobilization of glutamate (B1630785) oxidase (GluOx) ensures the selectivity of the sensor for ALT. nih.gov
Electrochemical methods are also employed in the development of this compound detection techniques. Modified electrodes can exhibit electrocatalytic behavior that can be exploited for the sensitive detection of amino acids, including L-alanine, using techniques like hydrodynamic amperometry. researchgate.net
Computational methods, such as computational this compound scanning mutagenesis, are used as probing techniques to understand protein stability and protein-protein interactions by evaluating the role of specific this compound residues. novapublishers.com These methods provide molecular insights into the structural and energetic consequences of mutations and help identify key residues involved in binding interfaces. novapublishers.com
Data on the performance of some detection techniques for this compound and related enzymes are summarized in the table below:
| Technique | Analyte | Detection Limit | Linearity Range | Reference |
| Indole-based fluorescent probe | This compound | 0.3 × 10⁻⁷ mol/L | Not specified | researchgate.net |
| LSPR-based fiber sensor (with GluOx) | This compound aminotransferase (ALT) | 4.84 U/L | 0-1000 U/L | nih.gov |
| Hydrodynamic amperometry (with modified electrode) | L-Alanine | 29.67 μM | 30–200 μM | researchgate.net |
Synthetic Chemistry of Alanine and Its Research Applications
Stereoselective Synthesis of Alanine (B10760859) Enantiomers (L- and D-Alanine) for Research
The production of enantiomerically pure L- and D-alanine is crucial for many research applications, as the biological activity of peptides and other chiral molecules is highly dependent on their stereochemistry. While L-alanine is one of the 20 proteinogenic amino acids, D-alanine is found in bacterial cell walls and some peptide antibiotics. Various methods have been developed for their stereoselective synthesis.
Enzymatic synthesis is a prominent strategy due to its high selectivity and mild reaction conditions. One common approach is the asymmetric reductive amination of pyruvate (B1213749). This can be achieved using enzymes like this compound dehydrogenase (AlaDH), which catalyzes the conversion of pyruvate and ammonia (B1221849) to L-alanine with the consumption of a reducing equivalent like NADH. To produce D-alanine, a multi-enzyme cascade system can be employed. For instance, L-alanine can be converted to D-alanine using an this compound racemase. Alternatively, a D-amino acid dehydrogenase can be used to catalyze the reductive amination of pyruvate to D-alanine. Researchers have engineered broad-range D-amino acid dehydrogenases capable of producing D-alanine and other D-amino acids with high stereoselectivity from their corresponding 2-keto acids.
Another biocatalytic route involves the stereoinversion of readily available L-amino acids. A cascade reaction can be designed using an L-amino acid deaminase, which converts the L-amino acid to its corresponding α-keto acid (pyruvate in the case of this compound), followed by stereoselective reductive amination by a D-amino acid dehydrogenase to yield the D-enantiomer. google.com
Chemical methods for asymmetric synthesis have also been established. These include the catalytic asymmetric hydrogenation of N-acylaminoacrylic acid precursors using chiral metal catalysts. utwente.nl Another powerful technique is the alkylation of glycine-derived Schiff bases under phase-transfer catalysis, which can be controlled to yield either the L- or D-enantiomer with high enantiomeric excess. utwente.nl
| Synthesis Method | Precursor(s) | Key Reagent/Catalyst | Product | Key Feature |
| Enzymatic Reductive Amination | Pyruvate, Ammonia | This compound Dehydrogenase (AlaDH), NADH | L-Alanine | High stereoselectivity for the natural L-enantiomer. |
| Enzymatic Racemization | L-Alanine | This compound Racemase | D/L-Alanine | Allows for the conversion between enantiomers. rsc.org |
| Enzymatic Stereoinversion | L-Alanine | L-amino acid deaminase, D-amino acid dehydrogenase | D-Alanine | Converts the inexpensive L-enantiomer to the D-enantiomer. google.com |
| Asymmetric Hydrogenation | N-acylaminoacrylic acid | Chiral Metal Catalyst (e.g., Rhodium-based) | L- or D-Alanine | High enantiomeric excess achievable through catalyst design. utwente.nl |
| Phase-Transfer Catalysis | tert-butyl glycinate-benzophenone Schiff base | N-benzylcinchoninium cations | L- or D-Alanine | Catalytic asymmetric synthesis applicable to various amino acids. utwente.nl |
Incorporation of this compound into Peptides and Peptidomimetics for Research
This compound's simple, non-reactive methyl side chain makes it an ideal residue for incorporation into synthetic peptides. It serves both as a structural component and as a tool for probing peptide function without introducing significant steric bulk or chemical reactivity.
Solid Phase Peptide Synthesis (SPPS) Methodologies
Solid Phase Peptide Synthesis (SPPS) is the standard method for chemically synthesizing peptides in a research setting. The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. researchgate.net
For the incorporation of this compound, an N-terminally protected derivative, most commonly Fmoc-L-Ala-OH or Fmoc-D-Ala-OH , is used. The SPPS cycle for adding an this compound residue can be summarized as follows:
Deprotection: The N-terminal Fmoc (9-fluorenylmethyloxycarbonyl) protecting group of the resin-bound peptide is removed using a basic solution, typically 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF). utwente.nlrsc.org This exposes a free primary amine on the N-terminus of the growing chain.
Washing: The resin is thoroughly washed with solvents like DMF and dichloromethane (B109758) (DCM) to remove the piperidine and the dibenzofulvene byproduct. rsc.org
Activation and Coupling: The carboxylic acid of Fmoc-Ala-OH is activated to make it more reactive towards the newly exposed amine. This is achieved using coupling reagents such as HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) or HATU, in the presence of a non-nucleophilic base like DIPEA (N,N'-Diisopropylethylamine). rsc.org The activated Fmoc-Ala-OH is then added to the resin, forming a new peptide bond.
Washing: The resin is washed again to remove excess reagents and byproducts, leaving the newly elongated, Fmoc-protected peptide ready for the next cycle.
While this compound itself is generally straightforward to couple, challenges can arise in sequences containing multiple consecutive this compound residues (poly-alanine tracts), which can lead to peptide aggregation on the resin, hindering subsequent deprotection and coupling steps. utwente.nl
Design of this compound-Containing Peptide Probes
This compound's unique properties make it central to the design of peptide probes for studying protein-protein interactions, enzyme mechanisms, and peptide structure-function relationships. The most prominent technique is This compound Scanning Mutagenesis . rsc.org
In this approach, a peptide probe is designed by systematically replacing each amino acid residue (one at a time) in a known peptide sequence with an this compound residue. The rationale is that this compound's methyl side chain removes the specific functionality of the original amino acid's side chain (e.g., charge, hydrogen-bonding capacity, hydrophobicity, or large steric bulk) while maintaining the peptide's backbone conformation. rsc.orgnih.gov
By comparing the binding affinity or biological activity of each this compound-substituted peptide probe to that of the original wild-type peptide, researchers can identify "hot spots"—residues whose side chains are critical for the peptide's function. A significant drop in activity upon substitution with this compound indicates that the original residue's side chain plays a crucial role in the interaction. rsc.orgacs.org This method has been widely used to map the functional epitopes of hormones, cytokines, and antibodies. rsc.orgrsc.org
| Original Residue | Property of Side Chain | Rationale for this compound Substitution | Information Gained from Activity Loss |
| Lysine/Arginine | Positive charge, H-bonding | Removes electrostatic interaction | Indicates a critical salt bridge or H-bond |
| Aspartate/Glutamate (B1630785) | Negative charge, H-bonding | Removes electrostatic interaction | Indicates a critical salt bridge or H-bond |
| Tryptophan/Tyrosine | Bulky, aromatic, hydrophobic | Removes steric bulk and π-stacking | Indicates a critical hydrophobic or steric interaction |
| Serine/Threonine | Polar, H-bonding | Removes H-bonding capability | Indicates an important hydrogen bond |
Derivatization of this compound for Specific Research Purposes
The functional groups of this compound—the primary amine and the carboxylic acid—can be chemically modified to create derivatives for specific research applications, such as improving analytical detection or creating specialized molecular probes.
N-Acyl Derivatization: The amino group of this compound can be acylated with various fatty acids to produce N-acyl alanines. These lipoamino acids are studied for their roles as signaling molecules and for their surfactant properties. researchgate.netnih.gov In analytical chemistry, acylation is often part of the derivatization process to increase volatility for gas chromatography-mass spectrometry (GC-MS) analysis. acs.org
Esterification: The carboxyl group can be converted into an ester, such as this compound methyl ester or isopropyl ester. google.comresearchgate.net This modification is often used as a protecting group strategy during more complex chemical syntheses or to increase the hydrophobicity of the molecule. This compound esters are important intermediates in the synthesis of pharmaceuticals and other bioactive compounds. nih.gov
Fluorescent Labeling: For applications in bioimaging and analytical detection, this compound can be derivatized with a fluorescent tag. Reagents like fluorescein (B123965) isothiocyanate (FITC) or dansyl chloride react with the primary amine of this compound to create fluorescent probes. sigmaaldrich.com These labeled alanines can be used to track the uptake and incorporation of the amino acid into biological systems, such as monitoring bacterial cell wall synthesis in real-time. sigmaaldrich.com
Electrochemical Synthesis of this compound in Research Contexts
Electrochemical synthesis is emerging as a sustainable and green alternative to traditional chemical methods for producing amino acids. In a research context, the electrochemical synthesis of this compound is typically achieved through the reductive amination of pyruvate, a biomass-derived α-keto acid. rsc.orgwikipedia.org
Key research findings in this area include:
Catalyst Development: Research has focused on developing efficient and selective cathode materials. Titanium dioxide (TiO₂) has been shown to be an effective catalyst for the hydrogenation of the intermediate oxime (formed from pyruvate and hydroxylamine) to this compound, achieving high Faradaic efficiencies (up to 99%). rsc.org Copper-based catalysts, such as cuprous oxide (Cu₂O) nanowires and self-supported Cu/Ti electrodes, have also demonstrated high selectivity and yield for this compound synthesis, effectively suppressing the competing hydrogen evolution reaction (HER). rsc.orgrsc.org
Nitrogen Source: Both ammonia (NH₃) and hydroxylamine (B1172632) (NH₂OH) have been investigated as nitrogen sources. Hydroxylamine often leads to higher selectivity for this compound because it readily forms an oxime intermediate with pyruvate, which is then preferentially reduced on the catalyst surface. rsc.orgresearchgate.net When ammonia is used, an imine intermediate is formed, but the competing reduction of pyruvate to lactic acid can be a significant side reaction. researchgate.net
Flow Cell Reactors: To move towards continuous production, researchers have developed flow-type electrochemical reactors. These "zero-gap" flow cells allow for the continuous synthesis of this compound with high conversion rates by carefully controlling parameters such as cell potential, reactant flow rate, and precursor concentrations. utwente.nlsciencelink.net
Theoretical studies using first-principles methods have helped elucidate the reaction mechanism, suggesting that the process at the TiO₂ surface is mediated by a proton-coupled electron transfer (PCET) reaction, with water molecules playing an essential role in the proton transfer steps. acs.org
| Catalyst | Nitrogen Source | Precursor | Key Finding |
| TiO₂/Ti mesh | Hydroxylamine (NH₂OH) | Pyruvic Acid | Achieved 99% Faradaic efficiency for this compound production. rsc.org |
| Cu/Ti self-supported | Hydroxylamine (NH₂OH) | Pyruvic Acid | High this compound yield (324 μmol) and 90.5% Faradaic efficiency. rsc.org |
| Cu₂O nanowires | Hydroxylamine (NH₂OH) | Pyruvic Acid | Achieved ~100% organic product selectivity for this compound. rsc.org |
| Lignin-derived N,S-doped Carbon | Ammonia (NH₃) | Pyruvic Acid | High yield rate (>1,199 μmol h⁻¹ cm⁻²) and selectivity (>99.9%). nih.gov |
Alanine in Evolutionary Biochemistry and Astrobiology
Prebiotic Synthesis and Abiotic Formation Pathways of Alanine (B10760859)
The abiotic synthesis of amino acids, including this compound, is a cornerstone of hypotheses regarding the origin of life on Earth. The classic Miller-Urey experiment in 1953 provided early evidence for the formation of organic molecules from inorganic precursors under simulated early Earth conditions. In this experiment, a mixture of reducing gases (methane, ammonia (B1221849), hydrogen, and water vapor) subjected to electrical sparks yielded various amino acids, including this compound. sparkl.melkouniv.ac.innasa.govausearthed.com.auwikipedia.orgbritannica.com Analysis of preserved samples from Miller's experiments using modern techniques revealed the production of a wider variety of amino acids than originally reported, including this compound. nasa.govausearthed.com.au
The Strecker synthesis is widely believed to be a key pathway for the abiotic formation of amino acids, including this compound, on prebiotic Earth. lkouniv.ac.inwikipedia.orgacs.orgoup.comanu.edu.auyoutube.com This reaction involves the condensation of an aldehyde (acetaldehyde in the case of this compound), ammonia, and hydrogen cyanide, followed by hydrolysis of the resulting aminonitrile. lkouniv.ac.inwikipedia.orgyoutube.com While the Miller-Urey experiment utilized a reducing atmosphere, which was thought to be rich in methane, ammonia, and hydrogen, later research suggested that the early Earth's atmosphere might have been less reducing, potentially dominated by CO2 and N2. lkouniv.ac.inwikipedia.orgnih.gov However, modified Miller-Urey experiments and other studies have demonstrated that amino acids can still be produced abiotically under less reducing conditions and specific geochemical contexts. wikipedia.orgnih.gov For instance, impact events on early Earth with a CO2 and N2 atmosphere could have synthesized amino acids. nih.gov
Recent research has explored alternative or complementary prebiotic synthesis pathways for this compound. One study identified ethanimine (B1614810) and vinylamine (B613835) as essential precursors in novel low-energy reaction mechanisms for this compound synthesis, with a formic acid-catalyzed pathway from ethanimine being thermodynamically more favorable. acs.org Another study demonstrated the synthesis of this compound through reductive amination of pyruvate (B1213749) in the presence of mixed-valence iron oxyhydroxide minerals, which were likely abundant on early Earth. pnas.org This process was found to be influenced by geochemical gradients of pH and redox potential, with optimal this compound yields observed under alkaline conditions and with a specific ratio of Fe(II):Fe(III) in the mineral. pnas.org
Role of Mineral Surfaces in this compound Oligomerization
Mineral surfaces are hypothesized to have played a crucial role in concentrating prebiotic organic molecules and catalyzing their polymerization into larger structures like peptides. cambridge.orgnih.govresearchgate.netacs.orged.ac.uk The condensation of amino acids to form peptide bonds in aqueous environments is thermodynamically unfavorable due to the release of water. nih.gov Mineral surfaces could overcome this barrier by providing sites for adsorption, alignment, and catalysis, potentially under conditions like wetting-drying cycles. nih.govresearchgate.netacs.orged.ac.uk
Experimental studies have investigated the adsorption and oligomerization of this compound on various mineral surfaces relevant to early Earth conditions. For example, research on the interaction of this compound with silicate (B1173343) minerals like olivine (B12688019) and montmorillonite (B579905) has shown that this compound can sorb onto these surfaces, and this interaction is energetically favorable. cambridge.orgcsic.es The sorption behavior is influenced by pH, with different mechanisms involved at varying acidity levels. cambridge.org While weak interactions were observed between this compound and kaolinite (B1170537) surfaces, leading mainly to physical retention, higher-energy adsorption mechanisms, including cation exchange, were found on hectorite, resulting in the formation of cyclic this compound dimers upon thermal activation. researchgate.net Studies on metal ferrite (B1171679) nanoparticles (e.g., nickel ferrite, cobalt ferrite) have also demonstrated their catalytic activity in the oligomerization of glycine (B1666218) and this compound at temperatures between 50 and 120 °C, suggesting a role for these minerals in prebiotic peptide formation. nih.gov
Hydrothermal Vent Systems as Prebiotic Environments
Hydrothermal vent systems have been proposed as significant environments for prebiotic synthesis due to their unique physical, chemical, and geological conditions, including sources of energy, chemical gradients, and mineral surfaces. scielo.org.mxresearchgate.net These systems could have provided the necessary components and conditions for the synthesis of prebiotic organic molecules, including amino acids, from carbon dioxide reduction and other reactions. scielo.org.mx While much research on hydrothermal vents and prebiotic chemistry has focused on the stability and decomposition of biomolecules at high temperatures, experimental studies simulating hydrothermal conditions have also explored the synthesis of organic compounds, including amino acids. scielo.org.mxresearchgate.net The presence of certain minerals and the redox potential within these vents are considered important factors that could have promoted chemical evolution. scielo.org.mxresearchgate.net
Enantiomeric Excess of this compound in Extraterrestrial Samples
The study of amino acids in extraterrestrial samples, particularly carbonaceous meteorites, provides insights into the potential for abiotic synthesis of these molecules beyond Earth and the origins of biological homochirality. Amino acids, including this compound, have been detected in various carbonaceous meteorites. cambridge.orgspie.orgnasa.govresearchgate.netnih.gov While abiotic processes typically produce racemic mixtures (equal amounts of L- and D-enantiomers), some meteorites have shown slight to significant enantiomeric excesses (an imbalance between L- and D-forms) for certain amino acids. spie.orgnasa.govresearchgate.netnih.gov
For this compound, studies on the Murchison meteorite, a well-studied carbonaceous chondrite, have yielded varying results regarding its enantiomeric composition. Some analyses have reported that this compound in Murchison is largely racemic (D/L ratio close to 1), consistent with abiotic synthesis. nasa.govresearchgate.net However, earlier studies on Murchison reported strong enantiomeric excesses of L-alanine (>50%) which were suggested to be indigenous and extraterrestrial based on stable isotope analysis. spie.orgresearchgate.net More recent analyses of Murchison and other CM2 carbonaceous chondrites like Aguas Zarcas have also investigated this compound's enantiomeric ratio and carbon isotopic composition to distinguish between extraterrestrial origin and terrestrial contamination. nasa.gov While some samples showed signs of terrestrial contamination, measurements of this compound in a pristine Murchison fragment indicated it was both racemic and enriched in 13C, supporting an extraterrestrial, abiotic origin. nasa.gov The presence of L-enantiomeric excesses in other extraterrestrial amino acids found in meteorites, particularly non-proteinogenic ones like isovaline, suggests that some non-biological processes in the early solar system might have favored the formation or preservation of L-enantiomers, potentially contributing to the origin of biological homochirality on Earth. nasa.govnih.govionsource.com
Evolutionary Conservation of this compound Residues in Proteins and Metabolic Pathways
This compound is one of the 20 standard amino acids used in protein synthesis and plays fundamental roles in cellular metabolism. Its prevalence and widespread use in biological systems are indicative of its early evolutionary origin and conserved importance. nih.govnsf.gov Evolutionary analyses of metabolic networks across diverse taxa reveal a highly conserved core of metabolic enzymes, including those involved in amino acid metabolism. nih.gov this compound metabolism is part of this conserved core, suggesting its pathways are ancient. nih.gov
Studies on the evolutionary history of enzymes involved in this compound metabolism, such as this compound transaminases, in organisms like yeast have provided insights into the diversification and specialization of these pathways over time. frontiersin.org While gene duplication can lead to the evolution of new or modified functions, the core function of ancestral this compound transaminases appears to be conserved. frontiersin.org The widespread presence and essential functions of this compound in protein structure and metabolic reactions across the three domains of life (Archaea, Bacteria, and Eukaryota) underscore its deep evolutionary conservation. nih.govnsf.gov Amino acids, including this compound, are considered "surviving metabolic fossils" due to their pervasive roles and conservation throughout evolutionary history. nsf.gov The relative conservation of this compound residues in proteins over deep evolutionary time further supports its early integration into the genetic code and protein structures. oup.com
Theoretical Models of this compound's Role in Early Earth Chemistry
Theoretical models complement experimental studies by providing insights into the plausible chemical reactions and conditions that could have led to the formation and reactions of this compound on early Earth. Quantum mechanical calculations have been used to study the interaction of this compound with mineral surfaces like olivine and montmorillonite, supporting the experimental findings that sorption is energetically favorable and that minerals could have actively participated in prebiotic reactions. cambridge.orgcsic.es These models help to understand the atomic-scale interactions between amino acids and mineral substrates, elucidating the mechanisms of adsorption and potential catalytic effects. cambridge.org
Theoretical frameworks also explore the thermodynamic basis for prebiotic amino acid synthesis, including this compound, and their potential role in the emergence of the first genetic code. anu.edu.au Models considering different sources of prebiotic amino acids, such as atmospheric synthesis (like the Miller-Urey process), hydrothermal vents, and extraterrestrial delivery via meteorites, suggest that the set of amino acids most readily formed in these diverse environments is remarkably consistent, with this compound often among the most abundant. anu.edu.auplos.org Theoretical analyses of reaction networks, such as those exploring alternative pathways for this compound synthesis involving precursors like ethanimine and vinylamine, utilize computational methods to evaluate reaction energies and identify favorable routes under simulated early Earth conditions. acs.org These models contribute to a more comprehensive understanding of the complex chemical landscape of the early Earth and the potential pathways that could have led to the building blocks of life.
Alanine in Microbial and Cellular Metabolism Research Models
Spatial and Temporal Heterogeneity of Alanine (B10760859) Metabolism in Biofilms
Bacterial biofilms, being spatially structured communities encased in an extracellular matrix, exhibit gradients in local environmental conditions due to metabolic activity. This leads to the formation of physiologically differentiated subpopulations. Studies using model systems like Escherichia coli colony biofilms grown on agar-solidified media have revealed that this compound metabolism is spatially and temporally heterogeneous within these structures. biorxiv.orgnih.govbiorxiv.orgelifesciences.orgelifesciences.org
The spatial organization of this compound metabolism in E. coli colonies highlights a remarkable spatiotemporal complexity in biofilm metabolism. biorxiv.orgnih.govbiorxiv.orgelifesciences.orgelifesciences.org This heterogeneity underscores the importance of characterizing spatiotemporal metabolic dependencies for a comprehensive understanding of biofilm physiology, architecture, and function. biorxiv.orgnih.govbiorxiv.orgelifesciences.orgelifesciences.org Interference with this compound export and consumption has been shown to cause localized phenotypes in cell viability and growth rate within the this compound-dependent region, which in turn affect the global morphology of the colony. biorxiv.orgnih.gov
This compound Cross-Feeding Dynamics in Microbial Communities
Cross-feeding, where metabolic byproducts of one organism are utilized by another, is a significant interaction within microbial communities. This compound has been identified as a key metabolite involved in such cross-feeding dynamics in various model systems.
In E. coli colony biofilms, this compound cross-feeding occurs between spatially segregated subpopulations over distances of tens of microns. biorxiv.orgelifesciences.orgelifesciences.orgbiorxiv.org Anaerobically growing cells in nutrient-rich areas secrete this compound, which is then consumed by aerobically growing cells in nutrient-limited regions as a source of carbon and nitrogen. biorxiv.orgelifesciences.orgbiorxiv.org This interaction supports growth in the cross-feeding-dependent region and can also have a detoxification effect by reducing potentially inhibitory levels of extracellular this compound. elifesciences.orgbiorxiv.org The this compound exporter AlaE plays a crucial role in this population-level function during colony growth. biorxiv.org
Engineered microbial communities designed to cross-feed essential amino acids, such as Escherichia coli auxotrophs for phenylthis compound and tyrosine, demonstrate how cross-feeding shapes community dynamics. nih.gov While these specific examples focus on other amino acids, they illustrate the principles of how metabolic interplay, including amino acid cross-feeding, can drive various community behaviors, including population cycles. nih.gov Modeling approaches at an intermediate level of detail, between genome-scale metabolic models and consumer-resource models, have been successfully applied to describe and quantify metabolic exchange rates in cross-feeding E. coli communities, including those involving amino acids. nih.gov These models can accurately fit experimental data and provide insights into species coexistence and community robustness. nih.gov Supplementation of cross-fed metabolites can alter the nature of these interactions, potentially shifting them from mutualistic to competitive. nih.gov
D-Alanine Metabolism in Microorganisms
D-alanine, the stereoisomer of L-alanine, plays a vital role in bacterial cell wall biosynthesis, particularly as a component of peptidoglycan. researchgate.netfrontiersin.orgresearchgate.netbiotech-asia.org Its metabolism in microorganisms involves distinct pathways and enzymes.
The primary route for D-alanine biosynthesis in bacteria is the reversible conversion of L-alanine to D-alanine, catalyzed by this compound racemase (Alr). frontiersin.orgresearchgate.netbiotech-asia.org Many bacteria encode two different this compound racemases, DadX and Alr. frontiersin.org While both catalyze the same reaction, they are associated with distinct pathways: DadX is linked to L-alanine catabolism, converting D-alanine to pyruvate (B1213749), while Alr synthesizes D-alanine for peptidoglycan synthesis. frontiersin.org Some Gram-positive bacteria also utilize D-amino acid transaminase (Dat) to interconvert D-alanine and 2-oxoglutarate to pyruvate and D-glutamate. researchgate.net
D-alanine is incorporated into peptidoglycan as a D-alanyl–D-alanine dipeptide, which is crucial for cross-linking peptidoglycan strands and providing structural rigidity to the bacterial cell wall. researchgate.netbiotech-asia.org In some Gram-positive bacteria, D-alanine esters are also found decorating teichoic and lipoteichoic acids in the cell wall. researchgate.net
Research on marine bacteria, such as Pseudoalteromonas sp. strain CF6-2, has investigated the mechanisms of D-alanine metabolization in the ocean. nih.gov D-alanine aminotransferase (TraA) was found to be indispensable for D-alanine catabolism in this strain. nih.gov When D-alanine is used as a nitrogen source, the expression of key genes like traA and racA (encoding a racemase) is induced. nih.gov Transported D-alanine can be used for peptidoglycan biosynthesis via D-alanine-D-alanine ligase (LigA) or converted to L-alanine by RacA or to DAA and pyruvate by TraA, providing nutrients or participating in peptidoglycan biosynthesis. nih.gov Gammaproteobacteria appear to be a main group of marine bacteria utilizing environmental D-alanine via D-alanine aminotransferase. nih.gov
Model systems, such as the symbiosis between Vibrio fischeri and the Hawaiian bobtail squid (Euprymna scolopes), have utilized D-alanine auxotrophy to study bacterial colonization and persistence. researchgate.net Engineered V. fischeri mutants lacking this compound racemase (alr) require D-alanine for growth, providing a tool for controlling infection dynamics by controlling D-alanine availability. researchgate.net This highlights the critical role of D-alanine for bacterial growth and the mechanisms of its synthesis. researchgate.net
Genetic and Metabolic Engineering for this compound Pathway Studies in Microbes
Genetic and metabolic engineering are powerful tools for dissecting and manipulating this compound metabolic pathways in microorganisms, often with the goal of enhancing this compound production or understanding its regulatory networks.
Studies in Escherichia coli, a key model organism, have utilized genetic analysis to identify genes involved in this compound synthesis, including avtA, alaA (identified as yfbQ), and alaC (yfdZ), which encode major this compound-synthesizing transaminases. nih.gov Mutations in these genes and expression studies have helped to understand their contributions to this compound synthesis and the regulatory mechanisms involved, such as control mediated by the leucine-responsive regulatory protein (Lrp). nih.gov
Metabolic engineering has been extensively applied to microorganisms for the fermentative production of L-alanine from renewable biomass. oup.comoup.com While many microorganisms naturally produce L-alanine, native strains often have low yields and productivities. oup.comoup.com Engineering strategies involve the deletion of genes related to competitive metabolic pathways and the introduction or overexpression of genes encoding key enzymes like L-alanine dehydrogenase (L-ALD). oup.comoup.commdpi.com For instance, engineered E. coli strains have been developed with deletions in genes like ldhA (lactate dehydrogenase) and alr (this compound racemase) to redirect metabolic flux towards L-alanine production. oup.com Overexpression of L-ALD genes from other organisms, such as Bacillus sphaericus, has also been used to enhance L-alanine production in host strains like Zymomonas mobilis. oup.com
Engineered strains of E. coli have achieved significant L-alanine titers in fermentation processes. oup.comoup.commdpi.com For example, one engineered E. coli strain reached 63.64 g/L L-alanine using glycerol (B35011) as a carbon source. mdpi.com Inactivation of this compound racemase in A. oxydans HAP-1 resulted in a mutant strain producing high titers of L-alanine with high optical purity. oup.com
Metabolic engineering has also been applied to the production of β-alanine, a derivative of aspartate, in E. coli. nih.govbohrium.com This involves introducing and overexpressing genes like L-aspartate α-decarboxylase (BtADC) and manipulating pathways to increase the availability of precursors like aspartate and oxaloacetic acid. nih.gov
These engineering efforts highlight the potential to modify microbial metabolism for targeted production of this compound and its derivatives and provide valuable insights into the organization and regulation of microbial metabolic networks.
This compound's Role in Carbon and Nitrogen Cycling in Model Organisms
This compound plays a part in the intricate cycling of carbon and nitrogen within various biological systems, including microbial communities and host-microbe interactions, as studied in model organisms.
In the context of microbial biofilms, as discussed earlier, the spatial segregation of this compound secretion and consumption by different E. coli subpopulations demonstrates a localized carbon and nitrogen cycling mechanism. biorxiv.orgnih.govbiorxiv.orgelifesciences.orgelifesciences.orgbiorxiv.org this compound serves as a carrier for both elements, being released in nutrient-rich anoxic zones and utilized in nutrient-deprived oxic zones. biorxiv.orgelifesciences.org
In plant-microbe symbioses, such as the Rhizobium leguminosarum bv. viciae-pea symbiosis, this compound is involved in nitrogen metabolism within pea nodules. nih.gov Rhizobium bacteroids, specialized for nitrogen fixation, synthesize this compound de novo primarily via this compound dehydrogenase (AldA). nih.gov While AldA activity is induced by carboxylic acids and this compound itself in free-living culture, its role in the nodule appears to be more about balancing intracellular this compound levels for optimal bacteroid metabolism rather than being the sole product of nitrogen fixation secreted to the plant. nih.gov However, both this compound and ammonia (B1221849) are secreted by isolated bacteroids, supporting a model where amino acid cycling is essential for driving nitrogen fixation and transferring fixed nitrogen to the plant. nih.gov
In plants, this compound aminotransferase (AlaAT) plays a role in carbon and nitrogen metabolism, particularly under stress conditions like hypoxia. mdpi.com The this compound shunt, involving this compound synthesis, can help regenerate NAD+ and save carbon by competing with ethanol (B145695) synthesis for pyruvate. mdpi.com During post-hypoxia recovery, an AlaAT/glutamate (B1630785) dehydrogenase (GDH) cycle can mobilize carbon from this compound stores, funneling pyruvate into the TCA cycle and regenerating reducing equivalents. mdpi.com This illustrates how this compound metabolism contributes to metabolic adjustments and carbon/nitrogen balance in plants under environmental stress.
This compound metabolism also plays a role in the adaptation of organisms to their environment, influencing energy allocation. In the brown planthopper (Nilaparvata lugens), a pest of rice (Oryza sativa), this compound metabolism mediated by this compound aminotransferase (ALT) is crucial for adaptation to resistant rice varieties. researchgate.net this compound flow determines this adaptation, with ALT-mediated transfer of this compound to pyruvate being necessary and sufficient. researchgate.net This pathway appears conserved and forms the basis for downstream energy resource allocation, leading to higher energy reserves in adapted planthoppers and recovery of ecological fitness. researchgate.net
Furthermore, studies in mammalian systems, using model cell lines like pancreatic β-cells, have investigated this compound metabolism in the context of glucose metabolism and insulin (B600854) secretion. diabetesjournals.org L-alanine is substantially metabolized by these cells and can enhance glucose metabolism, contributing to insulin secretion. diabetesjournals.org While not directly microbial, this highlights the broader role of this compound in cellular carbon and nitrogen handling and its interconnectedness with other metabolic pathways in different biological contexts.
The use of radiotracers derived from D-alanine in imaging studies with bacterial infection models in rodents demonstrates how the unique metabolic features of bacteria, specifically the incorporation of D-amino acids into peptidoglycan, can be exploited for research purposes, allowing for the detection of living bacteria in vivo. acs.org
These examples from various model organisms underscore the multifaceted role of this compound in carbon and nitrogen cycling, metabolic adaptation, and interspecies interactions within microbial communities and between microbes and their hosts.
Advanced Theoretical and Computational Studies of Alanine
Ab Initio and Density Functional Theory (DFT) Calculations on Alanine (B10760859)
Ab initio and Density Functional Theory (DFT) calculations are powerful tools used to investigate the electronic structure, geometry, and energetic properties of molecules like this compound. These methods solve the electronic Schrödinger equation (or approximations of it) to provide a detailed description of molecular behavior without relying on experimental parameters.
Studies utilizing ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), have been employed to characterize the gas-phase conformations of this compound. For instance, high-level ab initio methods (up to MP2/6-31+G*) have been used to identify and characterize multiple conformers of this compound in the gas phase. unimelb.edu.au These calculations involve optimizing the geometries of various possible structures to find energy minima corresponding to stable conformers. unimelb.edu.aucapes.gov.br The inclusion of electron correlation, as in MP2 calculations, has been shown to impact structural parameters like bond distances and angles compared to HF calculations. capes.gov.br
DFT calculations, often employing hybrid functionals like B3LYP, are also widely used for studying this compound. tandfonline.comresearchgate.net DFT can provide reliable results for molecular properties and vibrational frequencies. researchgate.net These methods have been applied to study the structural properties of this compound in different environments, including the gas phase and in solution, often using continuum solvation models like the polarizable continuum model (PCM) or the conductor-like solvation model (CPCM) to account for solvent effects. tandfonline.comresearchgate.netnih.gov Such studies have revealed that the structural properties of this compound can differ significantly between the gas phase and condensed phases due to interactions like hydrogen bonding with the solvent. arxiv.orgbiosimu.org
DFT calculations have also been used to investigate specific interactions involving this compound, such as interactions with carbon nanotubes, and to study reaction mechanisms where this compound is a product, like the Strecker reaction. aip.orgbeilstein-journals.org Comparisons between different DFT functionals and ab initio methods (MP2, CCSD) have been performed to assess their performance in describing interactions involving this compound, indicating that MP2 often provides accuracy close to higher-level CCSD methods for noncovalent interactions. nih.gov
Here is a table summarizing some computational methods and their applications to this compound:
| Computational Method | Application to this compound | Key Findings | References |
| Ab Initio (HF, MP2) | Gas-phase conformational analysis | Identification of stable conformers; impact of electron correlation on structure. | unimelb.edu.aucapes.gov.br |
| DFT (B3LYP, various functionals) | Structural properties in gas phase and solution; interactions; reaction mechanisms. | Significant differences in structure between gas phase and solution; assessment of functional performance for interactions. | tandfonline.comresearchgate.netbiosimu.orgaip.orgbeilstein-journals.orgnih.govugent.be |
| PCM, CPCM (Solvation Models) | Simulating solvent effects on this compound structure and properties | Solvation significantly impacts this compound structure and zwitterionic stability; hydrogen bonding is crucial. | tandfonline.comresearchgate.netnih.govarxiv.orgbiosimu.org |
| CCSD | Assessment of noncovalent interactions involving this compound | Provides a benchmark for evaluating DFT and MP2 performance in describing interactions. | nih.gov |
Force Field Development and Validation Using this compound Systems
Force fields are empirical potential energy functions used in molecular mechanics and molecular dynamics simulations to approximate the interactions between atoms. The development and validation of accurate force field parameters are crucial for reliable simulations of biological molecules, and this compound-containing systems, particularly this compound dipeptide and polythis compound peptides, serve as important test cases.
This compound dipeptide (N-acetyl-N'-methylalaninamide) is a widely studied model system for protein backbones due to its conformational simplicity while still exhibiting key torsional degrees of freedom (phi, φ, and psi, ψ) that are fundamental to protein structure. researchgate.netresearchgate.net The conformational energy landscape of this compound dipeptide, often represented by Ramachandran plots, is a primary target for force field parameterization and validation. researchgate.net
Force fields are developed by fitting parameters to experimental data and/or quantum mechanical calculations. nih.govacs.orgacs.org For this compound systems, this often involves fitting torsional parameters to reproduce conformational energies and distributions obtained from high-level quantum mechanical calculations or spectroscopic studies of short this compound peptides. nih.govacs.orgrsc.orgnih.gov Validation involves comparing simulation results using the force field to experimental data, such as NMR chemical shifts or helix-coil transition temperatures for this compound-based peptides, or to high-level quantum mechanical results. researchgate.netnih.govrsc.orgnih.govcapes.gov.br
Challenges in force field development include accurately capturing the balance between different conformational states (e.g., alpha-helix, beta-sheet, polyproline II) and ensuring transferability of parameters to larger and more complex protein systems. acs.orgrsc.orgcapes.gov.br Some studies focus on developing polarizable force fields, which explicitly account for the influence of the environment on charge distribution, and this compound peptides are used to validate these models against quantum mechanical data and experimental observations. nih.govacs.orgnih.gov
Adaptive force matching procedures have been employed to develop this compound force fields based on condensed-phase data, aiming to capture the effects of the molecular environment directly. acs.org The accuracy of force fields in reproducing the conformational preferences of this compound residues is critical for the reliable simulation of protein folding and dynamics. researchgate.netrsc.org
Here is a table illustrating some force field development and validation efforts using this compound systems:
| Force Field / Approach | This compound System Used | Target Data for Parameterization/Validation | Key Outcomes | References |
| POSSIM (Polarizable Force Field) | This compound peptides, protein backbone | Quantum mechanical conformational energies, interactions with water, dipole moments, polarizabilities, experimental data for short polypeptides. | Development of torsional and electrostatic parameters; validation against QM and experimental data; tested on alpha-helix stability. | nih.govacs.orgnih.gov |
| OPLS-AA/C (Modified OPLS-AA) | This compound-based peptides | Conformational features from protein coil libraries, experimental 3J coupling constants, helix-coil transition temperatures. | Improved reproduction of experimental data and conformational preferences; better performance in protein folding simulations. | rsc.org |
| RSFF2 (Residue-Specific FF) | This compound dipeptide, canonical amino acids | Conformational free-energy distributions from protein coil library. | Improved accuracy in reproducing backbone and side-chain preferences compared to other force fields. | researchgate.net |
| DFT-Based Force Field (AFM) | Poly-alanine peptide | Condensed phase force-matching data. | Development of parameters directly in the condensed phase; tested on conformational distribution in hydrated poly-alanine. | acs.org |
| AMBER ff99SB (and modifications) | This compound dipeptide, larger peptides | Experimental data on conformational populations. | Assessment of force field applicability across different peptide lengths; identification of areas for refinement. | researchgate.netcapes.gov.br |
Machine Learning Potentials in this compound Conformational Searches
Machine learning (ML) potentials are emerging as a promising alternative to traditional force fields, aiming to achieve near-quantum mechanical accuracy at a computational cost closer to classical methods. This compound systems, particularly this compound dipeptide, are frequently used as benchmarks for developing and testing these new potentials due to their manageable size and well-characterized conformational landscape. rsc.orgchemrxiv.orgrsc.orgresearchgate.netaip.orgresearchgate.net
ML potentials, often based on neural networks, are trained on large datasets of molecular structures and their corresponding energies and forces calculated using high-level quantum mechanical methods. rsc.orgchemrxiv.orgrsc.orgresearchgate.netaip.orgarxiv.org Once trained, these potentials can rapidly predict the energy and forces for new configurations, enabling molecular dynamics simulations and conformational searches that would be computationally prohibitive with direct quantum mechanical calculations. rsc.orgchemrxiv.orgrsc.orgresearchgate.netaip.orgchemrxiv.org
Studies have employed ML potentials, such as those based on the ANI-1x dataset, to reconstruct the potential energy surface of this compound dipeptide and explore its conformational space. rsc.orgchemrxiv.orgrsc.orgresearchgate.net These potentials have shown the ability to achieve chemical accuracy (errors typically less than 1 kcal/mol) for predicting energies and forces for this compound dipeptide. rsc.orgchemrxiv.orgrsc.org
ML potentials are being integrated with advanced sampling techniques like transition path sampling (TPS) to explore transitions between different conformers of this compound dipeptide. rsc.orgchemrxiv.orgrsc.org This allows for the investigation of rare events and the identification of important transition pathways on the potential energy surface. rsc.orgchemrxiv.orgrsc.org
Challenges in the development and application of ML potentials include the need for extensive and diverse training data that adequately covers the relevant conformational space, particularly for complex molecules and processes like protein folding. researchgate.netaip.orgresearchgate.net Despite these challenges, ML potentials show significant promise for accelerating conformational searches and molecular dynamics simulations of this compound-containing systems, bridging the gap between the accuracy of quantum mechanics and the efficiency of classical force fields. rsc.orgchemrxiv.orgrsc.orgchemrxiv.org
Here is a summary of the application of machine learning potentials to this compound:
| Machine Learning Potential / Approach | This compound System Used | Training Data Source | Application | Key Findings | References |
| Neural Network Potentials (e.g., ANI-1x, HIP-NN-TS) | This compound dipeptide | Quantum mechanical calculations (e.g., ANI-1x dataset) | Reconstruction of potential energy surfaces, conformational searches, molecular dynamics simulations. | Achieves near-QM accuracy with improved efficiency; capable of reconstructing conformational landscapes. | rsc.orgchemrxiv.orgrsc.orgresearchgate.netaip.orgresearchgate.net |
| Integration with Transition Path Sampling (TPS) | This compound dipeptide | ML potentials trained on QM data | Exploration of transition pathways between conformers. | Enables investigation of rare events and transition mechanisms at near-QM accuracy. | rsc.orgchemrxiv.orgrsc.org |
| Equivariant Graph Neural Networks (EQNNs) | This compound dipeptide | Classical MD or ab initio calculations | Predicting free energy surfaces. | Accuracy depends on training data distribution; challenges in extrapolating to high free energy configurations. | researchgate.netaip.org |
| Hybrid QM/ML Approaches | Proteins, nucleic acids | QM-based ML potentials for intramolecular interactions | Simulating biomolecular systems with improved accuracy and transferability. | Combines accuracy of ML for solute with efficiency of MM for solvent; tested on protein and nucleic acid interactions. | chemrxiv.org |
Multiscale Modeling Approaches for this compound-Containing Systems
Multiscale modeling approaches are employed to study complex biological systems containing this compound, such as proteins, by combining different levels of theory or resolution. These methods are necessary because simulating large biomolecules and their dynamics over biologically relevant timescales using high-level quantum mechanical methods is computationally intractable. Multiscale models aim to capture essential features at different scales, from the electronic behavior of individual atoms to the collective dynamics of large molecular assemblies.
In the context of this compound-containing systems, multiscale modeling can involve combining quantum mechanics (QM) with molecular mechanics (MM) (QM/MM approaches), or coupling atomistic simulations with coarse-grained (CG) models. QM/MM methods treat a specific region of interest (e.g., an active site or a reactive center involving an this compound residue) with a high-level QM method, while the rest of the system is described by a less computationally expensive MM force field. This allows for the study of chemical reactions or electronic polarization effects involving this compound in a larger molecular environment.
Coarse-grained models represent groups of atoms as single beads, significantly reducing the number of degrees of freedom and allowing for simulations over longer timescales and larger system sizes. epfl.ch For this compound, a residue might be represented by one or a few beads. epfl.ch Multiscale approaches can use CG models to explore large conformational changes or protein folding pathways, and then use atomistic simulations or QM/MM methods to examine specific regions or events in more detail. epfl.chaip.orgnih.gov
Studies on polythis compound peptides have utilized multiscale simulations to investigate helix folding kinetics and conformational transitions over microseconds. mdpi.com Adaptive multiscale simulation schemes have been developed to accelerate atomistic simulations by adaptively driving coarse-grained coordinates, demonstrating their effectiveness in capturing important conformational states and transitions in peptides like deca-alanine. aip.org
Another multiscale approach involves using coarse-grained models as reference potentials to guide full explicit models, allowing for the efficient exploration of protein landscapes and the calculation of free energy surfaces. nih.gov This has been applied to systems like this compound dipeptide to recreate hydrated landscapes. nih.gov
Here's a summary of multiscale modeling approaches applied to this compound-containing systems:
| Multiscale Approach | This compound System Used | Description | Applications | References |
| QM/MM | Specific regions in proteins/systems | High-level QM for a small region (potentially including this compound), MM for the rest. | Studying chemical reactions, electronic effects, or interactions involving this compound in a larger context. | Not explicitly detailed in provided snippets for this compound, but a general approach. |
| Atomistic + Coarse-Grained (CG) Modeling | Polythis compound peptides, proteins | Combining detailed atomistic simulations with simplified CG representations. | Exploring large conformational changes, protein folding pathways, and dynamics over longer timescales. | epfl.chaip.orgnih.govmdpi.com |
| Adaptive Multiscale Simulation (ADMS) | Deca-alanine, small proteins | Accelerating atomistic simulations by driving CG coordinates. | Efficiently capturing conformational states and transitions. | aip.org |
| CG models as Reference Potentials | This compound dipeptide | Using CG models to guide exploration of free energy surfaces with explicit models. | Efficiently exploring protein landscapes and calculating free energy surfaces. | nih.gov |
Bioinformatics Analysis of this compound Distribution and Conservation in Proteomes
Bioinformatics plays a vital role in analyzing the distribution and conservation of amino acids, including this compound, across entire proteomes. These analyses provide insights into the evolutionary pressures shaping protein sequences and the functional and structural roles of specific amino acids.
This compound is one of the most frequently occurring amino acids in proteins. wikipedia.orgfrontiersin.orgdergipark.org.tr Studies analyzing amino acid frequencies in large datasets of proteins have shown that this compound is particularly abundant in certain secondary structural elements, such as alpha-helices. frontiersin.orgdergipark.org.tr
Bioinformatics analyses also investigate the occurrence and properties of regions within proteins that are enriched in specific amino acids, known as low-complexity regions (LCRs) or single amino acid repeats (SAARs). nih.govmdpi.compnas.orgoup.com this compound-rich regions and poly-alanine tracts are observed in many proteomes. nih.govmdpi.comoup.com
Studies comparing the amino acid composition of orthologous proteins across different species provide insights into the evolutionary conservation of specific residues and regions. nih.govmdpi.comoup.comresearchgate.net While shorter SAARs, including those of this compound, tend to be conserved among orthologs, proteins with longer repeats may be unique to specific organisms. nih.gov Conservation patterns of this compound-rich regions can vary, and their conservation does not always correlate with their abundance. mdpi.com
Bioinformatics analyses can also reveal correlations between the presence of this compound-rich regions and protein function or localization. nih.govoup.com For example, this compound-rich regions have been associated with various binding activities, including chromatin, mRNA, and transcription factor binding. nih.gov The sequence context surrounding poly-alanine regions has also been analyzed across eukaryotic proteomes, revealing conserved trends in flanking amino acid composition, such as the enrichment of glycine (B1666218) and proline. oup.com These findings suggest that the amino acid context influences the structural properties and potential interactions of this compound-rich regions. oup.com
Computational this compound scanning is a bioinformatics technique used to predict the impact of mutating a residue to this compound on protein stability and function. nih.gov This method is based on the assumption that this compound, with its small and non-reactive methyl side chain, provides a baseline for assessing the contribution of the original residue's side chain. wikipedia.orgnih.gov However, studies have shown that this compound scanning can impact the biochemical and biophysical properties of proteins, particularly in intrinsically disordered proteins, and these effects need to be considered when interpreting computational this compound scanning results. nih.gov
Here's a summary of key bioinformatics findings related to this compound:
| Area of Analysis | Focus on this compound | Key Findings | References |
| Amino Acid Frequency in Proteomes | Overall frequency, frequency in secondary structures. | This compound is one of the most frequent amino acids; abundant in alpha-helices. | wikipedia.orgfrontiersin.orgdergipark.org.tr |
| Single Amino Acid Repeats (SAARs) / Low-Complexity Regions (LCRs) | Occurrence and properties of this compound-rich regions and poly-alanine tracts. | This compound-rich regions are common; conservation of SAARs varies with length and across species; conservation doesn't always correlate with abundance. | nih.govmdpi.compnas.orgoup.com |
| Conservation in Orthologs | Comparison of this compound content and repeats in homologous proteins across species. | Shorter this compound repeats are often conserved; longer repeats may be species-specific; shifts in this compound usage observed between species. | nih.govmdpi.comoup.comresearchgate.net |
| Functional and Structural Roles | Association of this compound-rich regions with protein function and structural properties; sequence context analysis. | This compound-rich regions associated with various binding activities; flanking residues influence structural properties and interactions; role in mitochondrial localization. | nih.govoup.com |
| Computational this compound Scanning | Predicting the impact of this compound mutations on protein properties. | Used to assess residue contributions; can impact protein properties, especially in disordered proteins, requiring careful interpretation. | nih.gov |
Q & A
Basic Research Questions
Q. What are the most reliable analytical techniques for quantifying alanine in biological samples, and how do they address variability in detection limits?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with fluorescence detection or mass spectrometry (MS) is widely used for this compound quantification due to high sensitivity (detection limits ≤1 nM) . To minimize variability, internal standards (e.g., isotopically labeled this compound) and triplicate measurements are recommended. For metabolic studies, enzymatic assays using this compound transaminase (ALT) paired with NADH/NAD+ monitoring provide real-time kinetic data .
Q. How does this compound participate in the glucose-alanine cycle, and what experimental models are optimal for studying its regulatory role?
- Methodological Answer : The glucose-alanine cycle is best studied in hepatocyte or skeletal muscle cell cultures using isotopic tracers (e.g., ¹³C-alanine) tracked via NMR or GC-MS. Knockout rodent models (e.g., ALT-deficient mice) clarify tissue-specific contributions. Key parameters include measuring this compound efflux under hypoxia and correlating it with gluconeogenic enzyme activity (e.g., PEP carboxykinase) .
Advanced Research Questions
Q. How can computational this compound scanning mutagenesis (CASM) be optimized for studying protein-DNA binding affinities, and what parameters reduce error margins?
- Methodological Answer : For protein-DNA complexes, molecular dynamics (MD) simulations with explicit solvent models and a dielectric constant of 4 yield ΔΔGbinding errors <1.55 kcal/mol . Linear Poisson-Boltzmann methods outperform Generalized Born models for electrostatic calculations. Running ≥3 independent MD trajectories (20 ns each) and averaging over 100 snapshots improves reproducibility .
Q. What experimental designs resolve contradictions in N-terminal this compound's role in start codon selection during ERK1/2 translation?
- Methodological Answer : Dual-cistron luciferase assays with varying 5'-UTR lengths (e.g., 9–186 nucleotides) and Kozak sequence mutations (e.g., GCC vs. GCG codons) isolate N-terminal this compound's impact . Co-transfection with control plasmids (e.g., pRL-TK for normalization) and Western blotting for truncated proteins (e.g., 58 kDa leaky-scanning products) validate AUG selection efficiency .
Q. How do methodological inconsistencies in this compound's effects on ERK signaling activity lead to contradictory findings, and how can they be mitigated?
- Methodological Answer : Discrepancies arise from variable transfection efficiencies (e.g., PEI/DNA ratios) and promoter strengths (e.g., CMV vs. native ERK promoters). Standardizing plasmid preparation (e.g., endotoxin-free kits) and using dual-luciferase reporters (e.g., GAL4-ELK/Luc system) with HA-tagged ERK constructs improve signal-to-noise ratios .
Data Analysis & Interpretation
Q. What statistical approaches are critical for interpreting this compound's dual role as a metabolic substrate and signaling modulator?
- Methodological Answer : Multivariate regression models account for confounding variables (e.g., cellular ATP levels, pH). For proteomics data, pathway enrichment tools (e.g., STRING, KEGG) link this compound abundance to ERK/MAPK activity. Bootstrapping (≥1,000 iterations) reduces false positives in metabolomics datasets .
Q. How can conflicting results on this compound-induced mTOR activation be reconciled across cell types?
- Methodological Answer : Dose-response curves (0.1–10 mM this compound) and temporal sampling (0–24 hrs) identify cell-type-specific thresholds. CRISPR-mediated knockdown of SLC38A1 (this compound transporter) in HEK293 vs. HeLa cells clarifies transport-dependent vs. -independent mechanisms .
Tables for Key Methodological Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
